2-azido-5-methyl-1,3-thiazole
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Overview
Description
2-Azido-5-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with an azido group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-methyl-1,3-thiazole typically involves the azido transfer procedure. This method utilizes heteroaryllithium and tosyl azide to introduce the azido group into the thiazole ring. The reaction is based on the fragmentation of the appropriate lithium triazene salts, which successfully affords the desired azido compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the azido transfer protocol is a scalable and efficient method that can be adapted for larger-scale synthesis
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazole derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide in methanol are commonly used for substitution reactions.
Cycloaddition: Potassium carbonate in dimethyl sulfoxide (DMSO) is used for cycloaddition reactions.
Major Products:
1,2,3-Triazole Derivatives: These are the primary products formed from the cycloaddition reactions of this compound.
Scientific Research Applications
2-Azido-5-methyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing various heterocyclic compounds, including triazoles and other azole derivatives.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-azido-5-methyl-1,3-thiazole involves its ability to participate in cycloaddition and substitution reactions. The azido group is highly reactive and can form stable triazole rings upon reaction with alkynes. This reactivity is harnessed in various synthetic applications, allowing the compound to act as a versatile intermediate in chemical transformations .
Comparison with Similar Compounds
2-Azido-1,3-thiazole: Similar in structure but lacks the methyl group at the 5-position.
2-Azido-5-methyl-1,3,4-thiadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Uniqueness: 2-Azido-5-methyl-1,3-thiazole is unique due to the presence of both an azido group and a methyl group on the thiazole ring. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of heterocyclic compounds .
Properties
CAS No. |
65934-43-2 |
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Molecular Formula |
C4H4N4S |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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